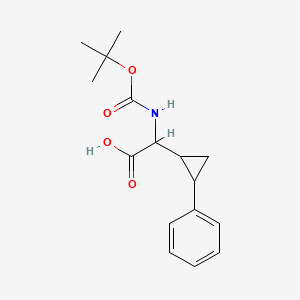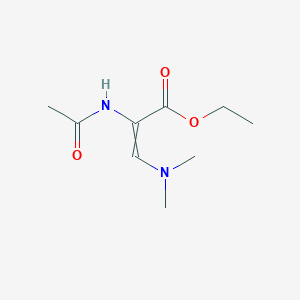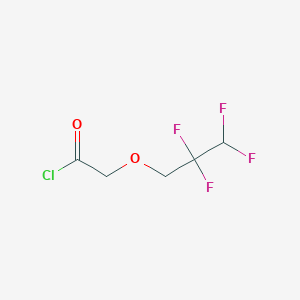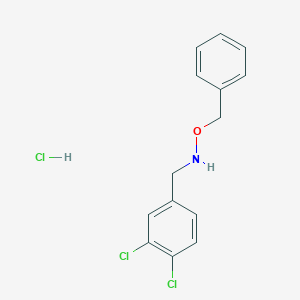![molecular formula C19H24N2O4S2 B1405238 3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034157-21-4](/img/structure/B1405238.png)
3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
概要
説明
The compound “3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” is a complex organic molecule. It contains a benzo[d]thiazol-2(3H)-imine group, which is a type of heterocyclic aromatic compound containing nitrogen and sulfur atoms . It also contains a methoxyethyl group and a methylbenzenesulfonate group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[d]thiazol-2(3H)-imine group would contribute to the aromaticity of the molecule, while the methoxyethyl and methylbenzenesulfonate groups would likely influence its polarity and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The benzo[d]thiazol-2(3H)-imine group could potentially undergo reactions typical of aromatic compounds, while the methoxyethyl and methylbenzenesulfonate groups could participate in various substitution or elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .科学的研究の応用
Photodynamic Therapy
- A zinc phthalocyanine derivative, substituted with new benzenesulfonamide derivative groups containing Schiff base, has shown potential for use in photodynamic therapy, particularly for cancer treatment. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it suitable for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
- Thiazolidin-4-one derivatives of benzo[d]thiazol have demonstrated significant antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria (Hussein & Azeez, 2013).
DNA Binding and Anticancer Activity
- Mixed-ligand copper(II)-sulfonamide complexes, including derivatives of benzo[d]thiazol, have been studied for their ability to bind DNA and cleave it. These complexes show potential in treating cancer, as they can cause cell death mainly by apoptosis. One particular complex was found to be most effective in this regard (González-Álvarez et al., 2013).
Central Nervous System Applications
- A highly potent compound, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, was shown to penetrate the blood-brain barrier effectively, suggesting its potential utility in central nervous system studies (Rosen et al., 1990).
Other Scientific Research Applications
- Various derivatives of benzo[d]thiazol have been synthesized and characterized, showing promise in areas like anthelmintic, anti-inflammatory activities, and as catalysts in organic synthesis. These compounds have displayed better activities in respective fields (Shetty, Khazi, & Ahn, 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS.C7H8O3S/c1-8-6-9(2)11-10(7-8)14(4-5-15-3)12(13)16-11;1-6-2-4-7(5-3-6)11(8,9)10/h6-7,13H,4-5H2,1-3H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHNTPFPVIKBBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C2C(=C1)N(C(=N)S2)CCOC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid](/img/structure/B1405157.png)






![4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405171.png)
![3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405172.png)
![3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405173.png)

![4-[(3-Phenylphenoxy)methyl]benzoic acid](/img/structure/B1405176.png)


